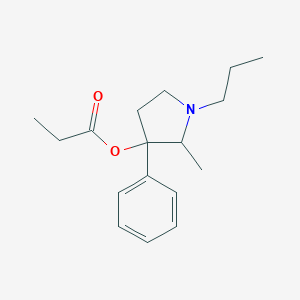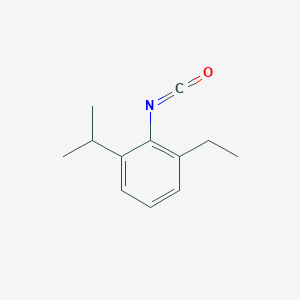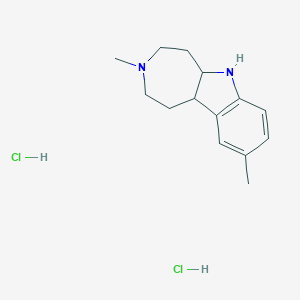
Carazedine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carazedine is a chemical compound that belongs to the class of benzoxazoles. It has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.
作用機序
The mechanism of action of Carazedine is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, Carazedine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
生化学的および生理学的効果
Carazedine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, Carazedine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Carazedine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity in animal models. However, one of the limitations of Carazedine is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for Carazedine research. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its efficacy in different types of cancer and its mechanism of action in cancer cells. Another direction is to explore its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, studies could focus on improving its solubility and bioavailability to enhance its therapeutic potential.
合成法
Carazedine can be synthesized through a multi-step reaction process starting from 2-aminobenzoxazole. The reaction involves the use of different reagents such as acetyl chloride, sodium hydroxide, and phosphorus oxychloride. The final product is obtained through purification and isolation techniques.
科学的研究の応用
Carazedine has been studied for its potential application in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies as an anti-cancer agent. It has also demonstrated anti-inflammatory and neuroprotective effects in animal models.
特性
CAS番号 |
19971-17-6 |
|---|---|
製品名 |
Carazedine |
分子式 |
C14H22Cl2N2 |
分子量 |
289.2 g/mol |
IUPAC名 |
3,9-dimethyl-2,4,5,5a,6,10b-hexahydro-1H-azepino[4,5-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-10-3-4-13-12(9-10)11-5-7-16(2)8-6-14(11)15-13;;/h3-4,9,11,14-15H,5-8H2,1-2H3;2*1H |
InChIキー |
MENKQFULDMHKOR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
正規SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
同義語 |
1,2,3,4,5,5a,6,10b-octahydroazepino-(4,5-b)indole carazedine karazedin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



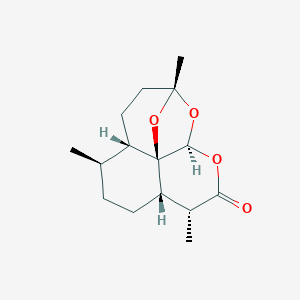

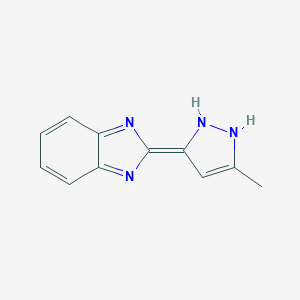
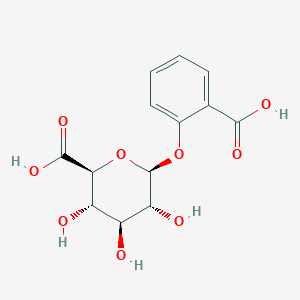
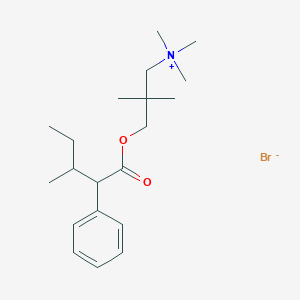
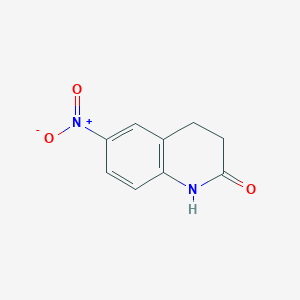




![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)

